molecular formula C11H11ClO3 B3260955 2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester CAS No. 33691-09-7

2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester

Cat. No.: B3260955
CAS No.: 33691-09-7
M. Wt: 226.65 g/mol
InChI Key: XAAPLYUHKZIFDM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester (CAS: 559210), also known as ethyl (4-chlorobenzoyl)acetate or ethyl 3-(4-chlorophenyl)-3-oxopropanoate, is a β-keto ester characterized by a 4-chlorophenyl group at position 2 and a ketone moiety at position 3 of the propanoic acid ethyl ester backbone . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. Its reactivity stems from the electron-withdrawing ketone group, which facilitates nucleophilic additions and cyclization reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAPLYUHKZIFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester, also known as ethyl 3-(4-chlorophenyl)-3-oxopropanoate, is a compound with significant biological activity. Its structure includes a chlorophenyl group, which contributes to its pharmacological properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.

  • Chemical Formula : C11H11ClO3
  • CAS Number : 33691-09-7
  • Molecular Weight : 232.66 g/mol

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
    • Table 1: Antimicrobial Activity
      | Bacterial Strain | MIC (µM) |
      |-----------------------|----------|
      | Staphylococcus aureus | 5.64 |
      | Escherichia coli | 8.33 |
      | Bacillus subtilis | 4.69 |
      | Pseudomonas aeruginosa| 13.40 |
  • Antioxidant Properties :
    • The compound has demonstrated the ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects :
    • Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial metabolism or inflammatory pathways, thereby exerting its antimicrobial and anti-inflammatory effects.
  • Free Radical Scavenging : The presence of the chlorophenyl group enhances its ability to neutralize reactive oxygen species (ROS), contributing to its antioxidant activity.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on various synthesized compounds, including this compound, showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) indicating that the chlorine substituent plays a crucial role in enhancing antimicrobial potency .
  • Research on Antioxidant Activity :
    • Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays, revealing significant activity that suggests potential therapeutic applications in oxidative stress-related conditions .

Comparative Analysis

When compared to similar compounds, such as other chlorinated phenyl derivatives, this compound shows enhanced biological activity due to its unique structural features.

Compound NameAntimicrobial ActivityAntioxidant Activity
This compoundHighModerate
4-ChloroacetophenoneModerateLow
Ethyl 4-chloroacetoacetateLowModerate

Chemical Reactions Analysis

Cyclocondensation Reactions

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate serves as a key intermediate in heterocyclic synthesis. Its β-keto ester functionality enables cyclization with nitrogen and carbon nucleophiles.

ReactantsConditionsProductYieldSource
MalononitrileAcOH, NH₄OAc, 130°C (2 h)5-Cyano-6-oxo-1,4-diphenyldihydropyridazine97%
BenzoylacetonitrileAcOH, NH₄OAc, 140°C (30 min)2,6-Diphenyl-5-(p-tolyldiazenyl)nicotinonitrile84–90%
N,N-Dimethylformamide-dimethylacetal (DMF-DMA)Dry toluene, 140°C (1 h)Pyrazolo[3,4-c]pyridines (e.g., 5b, 5c)93–95%

Mechanistic Insight:

  • The β-keto ester undergoes Knoevenagel condensation with active methylene nitriles, followed by cyclization to form pyridazine or pyridine derivatives .

  • With DMF-DMA, enamine formation triggers cyclization to pyrazolo[3,4-c]pyridines via intramolecular nucleophilic attack .

Tandem Condensation-Cyclization

The compound participates in one-pot multicomponent reactions to generate bioactive heterocycles.

ApplicationReagents/ConditionsProductKey UseSource
Antimalarial agentsQuinoxaline 1,4-dioxide derivativesAntiplasmodial candidatesInhibition of Plasmodium growth
SIRT 1/2 inhibitorsPhosphoryl trichloride, heatingOxazoles (e.g., 5-aryl-2-phenyl derivatives)Antitumor activity

Example Synthesis :

  • Condensation: React with benzoylacetonitrile under acidic conditions.

  • Cyclization: Use POCl₃ or AlCl₃ to form oxazole or pyridine cores.

Nucleophilic Additions and Functionalization

The active methylene group undergoes nucleophilic attacks, enabling diverse derivatization.

Reaction TypeReagentsProductYieldSource
Michael AdditionAcrylonitrile, K₂CO₃3-[2-Oxoquinolin-1(2H)-yl]propanoic acid90%
Reductive AminationSodium triacetoxyborohydrideSecondary amines → Urea derivatives88–93%

Key Findings:

  • The β-keto ester reacts with acrylonitrile in alkaline media to form quinolinone derivatives via Michael addition .

  • Reductive amination with amino acid esters generates intermediates for hydantoin synthesis .

Hydrolysis and Ester Conversion

The ethyl ester group is hydrolyzed to carboxylic acids under basic conditions.

ConditionsProductApplicationSource
NaOH (aqueous ethanol, 25°C)3-(4-Chlorophenyl)-3-oxopropanoic acidPrecursor for metal-organic frameworks

Data:

  • Hydrolysis proceeds quantitatively at room temperature, enabling scalable acid production .

Stereoselective Olefination

The compound facilitates ketonization-olefination reactions in indole chemistry.

SubstrateConditionsProductStereoselectivitySource
Indole derivativesAlCl₃, toluene, reflux3-Acylindoles with α,β-unsaturation>90% E-isomer

Mechanism:

  • The β-keto ester acts as an acylating agent, forming enol intermediates that undergo olefination with indoles .

Intramolecular Cyclizations

Intramolecular reactions yield fused polycyclic systems.

ReactantConditionsProductYieldSource
Glycosyl olefinic esterNitromethane, K₂CO₃, refluxIsoxazole-linked glycoconjugates85%

Application:

  • Synthesizes glycosyl-isoxazole hybrids for carbohydrate chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Physical State Notable Properties/Applications References
2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester (559210) C₁₁H₁₁ClO₃ 226.66 β-keto ester, 4-chlorophenyl Semi-solid Intermediate for heterocycles, agrochemicals
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (36600-72-3) C₁₃H₁₅ClO₃ 254.71 β-keto ester, benzyl-substituted Liquid Higher lipophilicity; pesticide intermediate
Ethyl 4-((4-chlorophenyl)amino)-5-oxocyclohex-3-ene-1-carboxylate (3i) C₁₅H₁₆ClNO₃ 293.75 Cyclohexenone, amino group White solid (mp N/A) Fungicide intermediate (e.g., Metconazole)
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (N/A) C₁₂H₁₅ClO₃ 242.70 Hydroxy, dimethyl groups White crystals (mp 96–98°C) Potential chiral building block
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate (N/A) C₁₂H₁₀ClNO₂ 235.67 Cyanoacrylate, α,β-unsaturated ester Liquid Reactive monomer for adhesives
Ethyl 4-chlorophenylacetate (14062-24-9) C₁₀H₁₁ClO₂ 198.65 Simple phenylacetate ester Liquid Fragrance/pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity : The benzyl-substituted derivative (C₁₃H₁₅ClO₃) exhibits higher logP values than the target compound due to the hydrophobic benzyl group, making it more suitable for lipid-rich environments .
  • Melting Points : Hydroxy-containing derivatives (e.g., 96–98°C ) are solids at room temperature, whereas β-keto esters (e.g., target compound) are semi-solids or liquids.
  • Reactivity: Cyanoacrylate derivatives (e.g., ) show rapid polymerization under moisture due to the electron-deficient α,β-unsaturated system, unlike the target compound’s β-keto ester .

Q & A

Q. How can the synthesis of 2-(4-chlorophenyl)-3-oxo-propanoic acid ethyl ester be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3-(4-chlorophenyl)-3-oxopropanoic acid with ethanol under acid catalysis. Critical parameters include:

  • Catalyst selection : Sulfuric acid or HCl are commonly used, but milder catalysts (e.g., p-toluenesulfonic acid) may reduce side reactions .
  • Reflux conditions : Ethanol as a solvent under reflux (78°C) ensures efficient esterification. Excess ethanol drives equilibrium toward ester formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the ester from unreacted acid or byproducts .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the ester carbonyl (δ ~170 ppm), 4-chlorophenyl protons (δ 7.3–7.5 ppm), and ethyl group (δ 1.2–4.3 ppm) .
  • LC/MS : Retention time and molecular ion peaks (e.g., [M+H]+^+ at m/z 255.06) validate purity and structure .
  • X-ray crystallography : Resolves stereochemistry of intermediates, as demonstrated in spirocyclic derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this ester in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT calculations : Model the electron density of the carbonyl group to predict susceptibility to nucleophiles (e.g., amines, hydrazines). The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the β-keto position .
  • Molecular docking : Simulate interactions with enzymes (e.g., lipases) to design biocatalytic pathways for chiral derivatives .

Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing ethyl with tert-butyl esters) to isolate bioactive motifs. For example, tert-butyl analogs show enhanced membrane permeability .
  • Dose-response assays : Use standardized cell lines (e.g., HEK293) to differentiate between therapeutic and cytotoxic thresholds. Contradictions may arise from impurities in earlier synthetic batches .

Q. How do reaction conditions influence the regioselectivity of condensation with arylhydrazines?

Methodological Answer:

  • pH control : In acetic acid/ammonium acetate buffer, the β-keto ester forms hydrazones at the oxo group, yielding pyrazole derivatives (e.g., 2-amino-6-phenyl-azonicotinic esters) .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the ester carbonyl, while protic solvents (ethanol) stabilize keto-enol tautomers .

Q. What are the challenges in scaling up enantioselective syntheses of chiral analogs?

Methodological Answer:

  • Catalyst design : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru) are required for enantiocontrol. However, steric hindrance from the 4-chlorophenyl group complicates catalyst-substrate interactions .
  • Byproduct management : Racemization during hydrolysis of intermediates (e.g., ethyl ester to carboxylic acid) necessitates low-temperature saponification .

Data Contradictions and Validation

Q. Why do NMR spectra of this compound vary across literature reports?

Methodological Answer: Variations arise from:

  • Solvent effects : Deuterated chloroform vs. DMSO-d6 shift proton signals (e.g., ethyl CH3_3 at δ 1.2 vs. 1.4 ppm) .
  • Tautomerism : Keto-enol equilibrium in β-keto esters broadens or splits peaks. Adding D2_2O suppresses enol signals .

Q. How can discrepancies in melting points (e.g., 157°C vs. 145°C) be reconciled?

Methodological Answer:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate stable vs. metastable forms .
  • Purity assessment : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or impurities lowering observed mp .

Experimental Design

Q. How to design a kinetic study for the ester’s hydrolysis under physiological conditions?

Methodological Answer:

  • Buffer systems : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor hydrolysis via UV-Vis (loss of ester carbonyl absorbance at 240 nm) .
  • Enzyme addition : Introduce esterases (e.g., porcine liver esterase) to model in vivo degradation. LC/MS quantifies carboxylic acid product .

Q. What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

  • CYP450 docking : Use SwissADME or MetaSite to identify oxidation sites (e.g., chlorophenyl ring hydroxylation) .
  • Pharmacophore modeling : Highlight esterase-labile regions for prodrug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester
Reactant of Route 2
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2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester

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